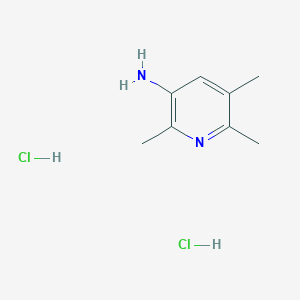
2,5,6-Trimethyl-3-pyridinamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethyl-3-pyridinamine dihydrochloride is a chemical compound used in scientific research for various purposes. It is a white crystalline powder with a molecular formula of C8H12N2Cl2. This compound is also known as Tropisetron and is commonly used as a serotonin receptor antagonist.
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
Research into 2,5,6-Trimethyl-3-pyridinamine derivatives has led to the discovery of potent inhibitors against the mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273. These enzymes are potential targets for developing new antimycobacterial agents with a novel mechanism of action, showcasing the compound's utility in addressing tuberculosis (Güzel et al., 2009).
Synthesis of Nitrogen-containing Compounds
The synthesis of nitrogen-containing polycyclic delta-lactones through reactions involving pyridine derivatives highlights innovative approaches to creating complex organic structures. This demonstrates the compound's role in advancing synthetic organic chemistry (Rudler et al., 2002).
Development of Poly(amide-imide)s
The compound has been utilized in the synthesis of novel poly(amide-imide)s with high thermal stability, showcasing its application in the creation of new materials with desirable physical and thermal properties. These polymers have potential uses in various industries, including electronics and aerospace (Mehdipour-Ataei & Amirshaghaghi, 2004).
Coordination Chemistry and Luminescent Compounds
The chemistry of 2,6-bis(pyrazolyl)pyridines, related to the compound , has been explored for its applications in coordination chemistry. These derivatives have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating their potential in developing advanced materials and sensors (Halcrow, 2005).
Antioxidant Properties
Studies have identified derivatives of 2,5,6-Trimethyl-3-pyridinamine as potent antioxidants. These compounds offer promising avenues for developing therapeutic agents targeting oxidative stress-related diseases, highlighting their importance in medicinal chemistry (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
2,5,6-trimethylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-4-8(9)7(3)10-6(5)2;;/h4H,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNYJZSMMGKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethyl-3-pyridinamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

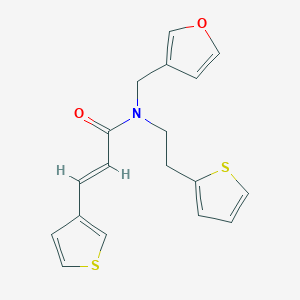
![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)
![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)


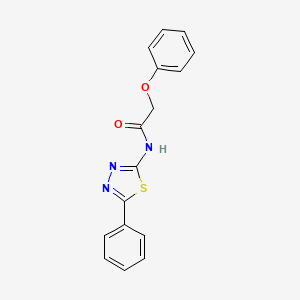
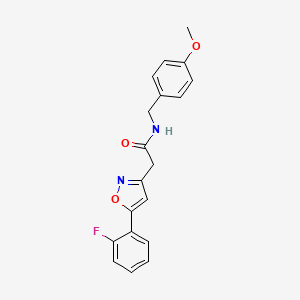
![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

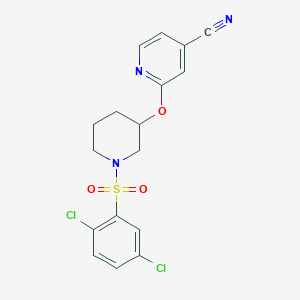
![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)